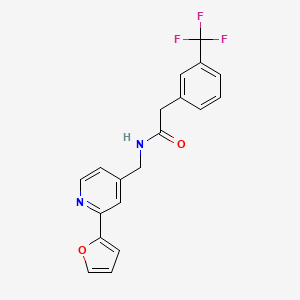amine CAS No. 1602159-23-8](/img/structure/B2962815.png)
[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Fluorophenyl)propan-2-ylamine” is a chemical compound with the IUPAC name N-(1-(3-fluorophenyl)propan-2-yl)prop-2-yn-1-amine . It has a molecular weight of 191.25 . Propargylamines, a class of compounds to which this molecule belongs, have many pharmaceutical and biological properties .
Synthesis Analysis
Propargylamines are synthesized through various methods. A green approach to synthesize such compounds is very relevant . The solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions have been described in the literature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.25 . It is recommended to be stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Nucleophilic Attacks on Carbon–Carbon Double Bonds
Research has explored the reactions involving nucleophilic attacks on carbon–carbon double bonds, highlighting the mechanism and effects of substituents on reaction rates and pathways. This area of study is crucial for understanding the chemical reactivity and designing synthetic routes for new compounds including fluorinated amines (Rappoport & Ta-Shma, 1971).
Organic Light-Emitting Diodes (OLEDs)
A novel bipolar phenanthroimidazole derivative has been developed for use in OLEDs, demonstrating the potential of fluorinated compounds in enhancing device performance. This research underscores the significance of structural design in electronic materials (Liu et al., 2016).
Noncovalent Interaction Analysis
The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provides insights into the crystal structure stability and molecular interactions. Such analysis is fundamental for the development of new materials and pharmaceuticals (El-Emam et al., 2020).
Molecular Logic Systems
The development of molecular logic systems for detecting pH, solvent polarity, and Hg2+ ions showcases the application of fluorinated amines in creating responsive materials. These findings have implications for environmental monitoring and chemical sensing (Zhang et al., 2008).
Corrosion Inhibition
Tertiary amines have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion, indicating the potential use of fluorinated amines in protective coatings and industrial maintenance (Gao et al., 2007).
These studies illustrate the diverse applications of "1-(3-Fluorophenyl)propan-2-ylamine" and related compounds in scientific research, ranging from chemical synthesis to materials science and beyond. The findings contribute to our understanding of molecular interactions, material properties, and the development of new technologies.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-prop-2-ynylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-3-7-14-10(2)8-11-5-4-6-12(13)9-11/h1,4-6,9-10,14H,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHCYKHCPBVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluorophenyl)propan-2-yl](prop-2-yn-1-yl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)
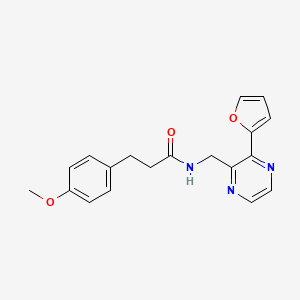
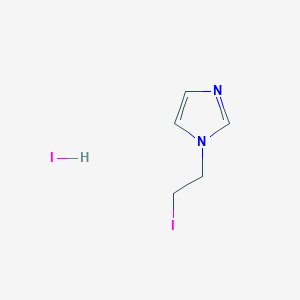
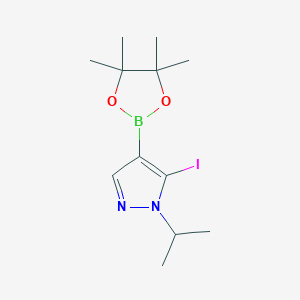
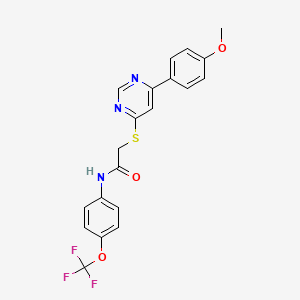
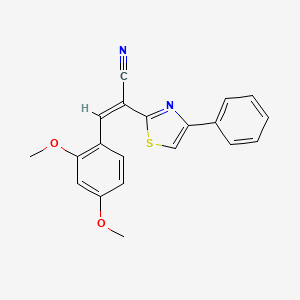
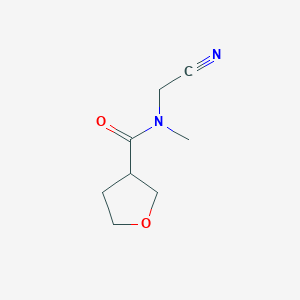
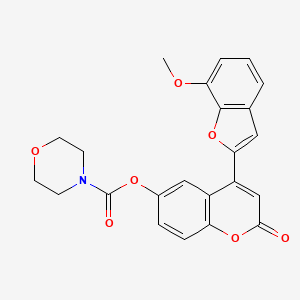
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2962745.png)
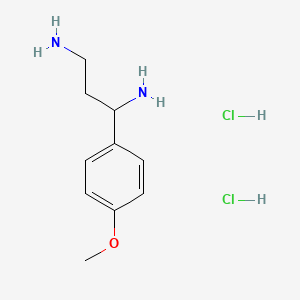
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2962749.png)
![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2962753.png)
